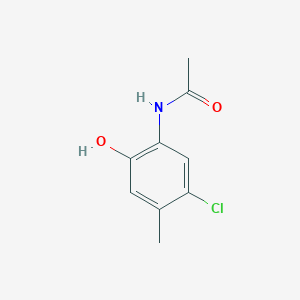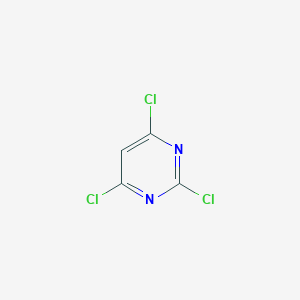
2,4,6-Trichloropyrimidine
Vue d'ensemble
Description
2,4,6-Trichloropyrimidine is a chlorinated derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications .
Applications De Recherche Scientifique
2,4,6-Trichloropyrimidine is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:
Mécanisme D'action
Target of Action
It is known that pyrimidines, the class of compounds to which 2,4,6-trichloropyrimidine belongs, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The mode of action of this compound is believed to be through impeding the growth of fungi and bacteria . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect a variety of pathways related to inflammation and microbial growth .
Pharmacokinetics
It is known that pyrimidines, in general, have diverse chemical structures and hold substantial interest for organic, medicinal, and biological chemists . This suggests that they may have varied ADME properties, which could impact their bioavailability.
Result of Action
It is known that pyrimidines can have a range of effects, including anti-inflammatory and antimicrobial effects .
Action Environment
It is known that the compound is a clear colorless to yellowish liquid after melting and has a density of 1595 g/mL at 20 °C . These properties could potentially influence its action in different environments.
Analyse Biochimique
Biochemical Properties
2,4,6-Trichloropyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of their structure and function . These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal conditions but can degrade when exposed to strong oxidizing agents or acidic environments . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory activity, by inhibiting the expression of pro-inflammatory cytokines . At high doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications and minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can affect its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trichloropyrimidine can be synthesized through the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction typically involves refluxing barbituric acid with phosphorus oxychloride in the presence of a deacidification agent, such as dimethylaniline. The reaction yields this compound with a high degree of purity and efficiency .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to the formation of substituted pyrimidines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with aromatic amines or amides result in the formation of substituted pyrimidines.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using appropriate oxidizing or reducing agents.
Major Products: The major products formed from these reactions are various substituted pyrimidines, which have significant applications in pharmaceuticals and agrochemicals .
Comparaison Avec Des Composés Similaires
2,4-Dichloropyrimidine: Similar in structure but with only two chlorine atoms, making it less reactive than 2,4,6-Trichloropyrimidine.
2,6-Dichloropyrimidine: Another related compound with two chlorine atoms at different positions, also less reactive.
Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to other chlorinated pyrimidines. This increased reactivity makes it a valuable intermediate in the synthesis of a wide range of substituted pyrimidines .
Propriétés
IUPAC Name |
2,4,6-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIABCMTHHTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049287 | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-01-0 | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3764-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003764010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3764-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2,4,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRICHLOROPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESA3TV26AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-trichloropyrimidine?
A1: this compound has a molecular formula of C4HCl3N2 and a molecular weight of 183.41 g/mol.
Q2: How does the structure of this compound influence its reactivity?
A2: The three chlorine atoms are highly susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring. [, , ] This makes this compound a useful starting material for synthesizing diverse pyrimidine derivatives. [, , , , ]
Q3: What spectroscopic techniques are commonly used to characterize this compound?
A3: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, , , , ]
Q4: Can you explain the regioselective substitution observed in this compound?
A4: The 4-position of the pyrimidine ring is generally more reactive towards nucleophiles compared to the 2- and 6-positions. [, , ] This regioselectivity stems from the electronic effects of the chlorine atoms and the nitrogen atoms within the pyrimidine ring. [, ]
Q5: How does this compound react with anilines?
A5: this compound predominantly undergoes monosubstitution with various 4-substituted anilines, primarily at the 4-position, yielding 4-substituted-2,6-dichloropyrimidines. [] The ratio of isomeric products (2-substituted vs. 4-substituted) is influenced by the Hammett constants of the substituents on the aniline ring, showcasing the impact of electronic effects on the reaction. [] Interestingly, the choice of solvent can also affect the isomeric ratio. []
Q6: What are some notable applications of this compound?
A6: this compound is a key intermediate in the synthesis of various compounds, including pharmaceuticals like the anti-HIV drug Etravirine, [, ] antibacterial agents, [, , ] and potential anti-asthma drugs. [] It is also used as a reactive agent for improving the anti-pilling performance of cellulose-based textiles. [, ]
Q7: How does this compound enhance the anti-pilling properties of textiles?
A7: this compound can covalently crosslink cellulose fibers, [, ] thereby increasing their resistance to abrasion and reducing pilling. This crosslinking occurs through nucleophilic substitution reactions between the chlorine atoms of this compound and hydroxyl groups on the cellulose fibers. [, ]
Q8: What are the advantages of using this compound for textile modification?
A8: Compared to other textile treatments, this compound offers several advantages: * High efficiency: Treatment with this compound can achieve significant improvements in anti-pilling performance. [, ] * Durability: The covalent nature of the crosslinking provides good wash durability. [, ] * Versatility: It can be applied to various types of fabrics, including blends. []
Q9: Does this compound exhibit any catalytic properties?
A9: While not a catalyst itself, derivatives of this compound, such as pyridodipyrimidines, exhibit catalytic activity in the oxidation of alcohols to aldehydes or ketones. [, , ] These reactions typically occur under mild conditions and demonstrate significant turnover numbers. [, , ]
Q10: How is computational chemistry employed in the study of this compound?
A10: Computational methods like Density Functional Theory (DFT) are valuable for predicting and understanding the reactivity of this compound. [] Researchers have employed these methods to calculate thermochemical properties, study reaction mechanisms, and design novel derivatives with desired properties. []
Q11: What are some key Structure-Activity Relationship (SAR) findings for this compound derivatives?
A11: SAR studies reveal that modifications to the 2, 4, and 6 positions of the pyrimidine ring can significantly impact biological activity. [, , , , ] For instance, introducing specific substituents, like arylamino groups, at the 2-position has been explored for enhancing antiviral activity against HIV-1. [] Similarly, incorporating various amine substituents at the 4-position has led to compounds with potent antiemetic properties. []
Q12: What is known about the stability of this compound?
A12: this compound is sensitive to hydrolysis, particularly under basic conditions. [, ] This sensitivity necessitates careful handling and storage to prevent degradation.
Q13: Are there any specific handling and storage recommendations for this compound?
A13: It is advisable to store this compound in a cool, dry place, away from moisture and incompatible materials. It should be handled with appropriate safety precautions, including gloves and eye protection, to prevent contact.
Q14: What are the environmental concerns associated with this compound?
A14: As with many halogenated organic compounds, responsible waste management is crucial for this compound to minimize potential environmental impact. Research on its ecotoxicological effects and degradation pathways is essential for developing appropriate disposal and mitigation strategies.
Q15: What are potential future directions for research on this compound?
A15: Several avenues for future research exist, including:* Developing greener synthetic routes: Exploring more environmentally friendly methods for synthesizing this compound and its derivatives is an area of active research. []* Expanding applications: Investigating novel applications of this compound derivatives, particularly in materials science and catalysis, holds promise.* Understanding biological targets: For pharmaceutical applications, further research is crucial to elucidate the specific mechanisms of action and identify the biological targets of promising this compound derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


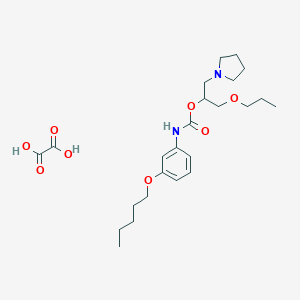
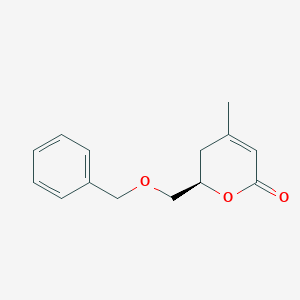
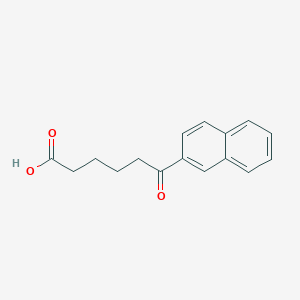
![RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL](/img/structure/B138796.png)
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
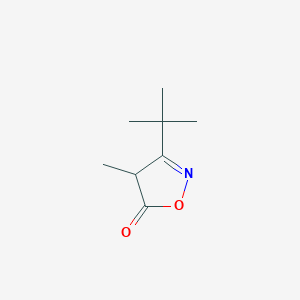
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
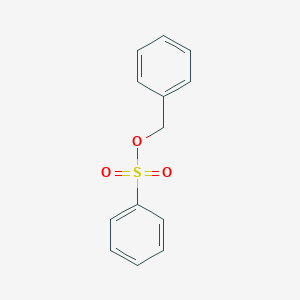
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
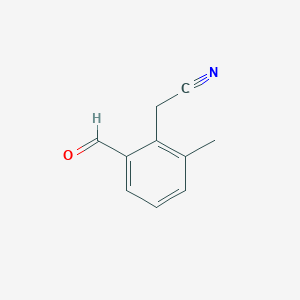
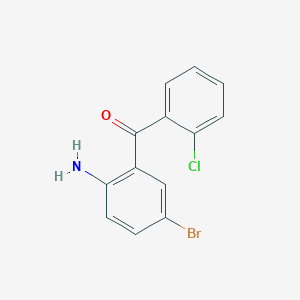
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
